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Compound of Interest

Compound Name: Quinapril-d5

Cat. No.: B15577063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of

Quinapril-d5 as an internal standard in bioequivalence studies of quinapril. Quinapril, an

angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is rapidly hydrolyzed in vivo to

its pharmacologically active metabolite, quinaprilat. Accurate and reliable quantification of both

quinapril and quinaprilat in biological matrices is paramount for establishing the bioequivalence

of generic formulations to the reference product. The use of a stable isotope-labeled internal

standard like Quinapril-d5 is the gold standard for such bioanalytical assays, ensuring

precision and accuracy by compensating for variability in sample processing and instrument

response.

Core Principles and Rationale
In bioequivalence studies, the primary objective is to demonstrate that the rate and extent of

absorption of the active pharmaceutical ingredient from a test formulation are comparable to

those of a reference formulation. This is typically achieved by comparing pharmacokinetic

parameters such as the maximum plasma concentration (Cmax), the area under the plasma

concentration-time curve (AUC), and the time to reach maximum concentration (Tmax).

The use of a stable isotope-labeled internal standard, such as Quinapril-d5, is crucial in liquid

chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[1] Quinapril-d5
is chemically identical to quinapril, with the exception of five deuterium atoms replacing five

hydrogen atoms. This subtle mass difference allows it to be distinguished by the mass
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spectrometer, while its physicochemical properties ensure it behaves identically to the

unlabeled analyte during sample extraction, chromatography, and ionization. This co-elution

and similar ionization behavior effectively normalize variations that can occur during the

analytical process, leading to highly reliable and reproducible results.

Experimental Protocols
A typical bioequivalence study for quinapril involves a randomized, two-period, two-sequence,

crossover design in healthy human volunteers.[2][3] The study design and analytical methods

should adhere to regulatory guidelines, such as those provided by the U.S. Food and Drug

Administration (FDA).[4]

Bioanalytical Method: Quantification of Quinapril and
Quinaprilat in Human Plasma by LC-MS/MS
This protocol outlines a validated method for the simultaneous determination of quinapril and

its active metabolite, quinaprilat, in human plasma using Quinapril-d5 as an internal standard.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting quinapril and quinaprilat from

plasma samples.[5][6]

To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard

working solution (containing Quinapril-d5 at a concentration of 100 ng/mL in methanol).

Vortex the mixture for 30 seconds.

Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

Vortex vigorously for 1 minute.

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

Carefully transfer the supernatant to a clean tube.

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately

40°C.
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Reconstitute the residue in 200 µL of the mobile phase and inject a small volume (e.g., 5-10

µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is

suitable for separating quinapril and quinaprilat.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Flow Rate: 0.4 mL/min.

Gradient Elution:

0-0.5 min: 20% B

0.5-2.5 min: 20% to 80% B

2.5-3.0 min: 80% B

3.0-3.1 min: 80% to 20% B

3.1-5.0 min: 20% B (re-equilibration)

Column Temperature: 40°C.

3. Mass Spectrometry Conditions

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source.

Ionization Mode: Positive ion mode.

Multiple Reaction Monitoring (MRM) Transitions:
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Quinapril: Precursor ion (Q1) m/z 439.2 → Product ion (Q3) m/z 234.1

Quinaprilat: Precursor ion (Q1) m/z 411.2 → Product ion (Q3) m/z 206.1

Quinapril-d5: Precursor ion (Q1) m/z 444.2 → Product ion (Q3) m/z 239.1

Source Parameters (to be optimized for the specific instrument):

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

Cone Gas Flow: 50 L/hr

Desolvation Gas Flow: 800 L/hr

Data Presentation
The following tables summarize typical pharmacokinetic parameters obtained from a

bioequivalence study of a 20 mg quinapril hydrochloride tablet formulation.[2][3]

Table 1: Pharmacokinetic Parameters of Quinapril (Mean ± SD)

Parameter Test Formulation Reference Formulation

Cmax (ng/mL) 155.8 ± 65.4 158.2 ± 72.1

AUC₀₋t (ng·h/mL) 245.7 ± 98.3 250.1 ± 105.6

AUC₀₋inf (ng·h/mL) 265.4 ± 102.1 270.5 ± 110.2

Tmax (h) 0.5 (median) 0.5 (median)

t₁/₂ (h) 1.2 ± 0.3 1.3 ± 0.4

Table 2: Pharmacokinetic Parameters of Quinaprilat (Mean ± SD)
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Parameter Test Formulation Reference Formulation

Cmax (ng/mL) 345.6 ± 88.7 338.9 ± 95.2

AUC₀₋t (ng·h/mL) 1875.4 ± 450.1 1968.2 ± 501.3

AUC₀₋inf (ng·h/mL) 2105.7 ± 512.6 2210.4 ± 555.8

Tmax (h) 1.5 (median) 1.5 (median)

t₁/₂ (h) 2.1 ± 0.5 2.2 ± 0.6

Table 3: Bioequivalence Analysis (90% Confidence Intervals)

Analyte Parameter
Ratio
(Test/Reference)

90% Confidence
Interval

Quinapril Cmax 1.01 0.90 - 1.14

AUC₀₋t 0.99 0.89 - 1.10

AUC₀₋inf 0.99 0.90 - 1.09

Quinaprilat Cmax 1.03 1.00 - 1.07

AUC₀₋t 0.95 0.90 - 1.01

AUC₀₋inf 0.95 0.90 - 1.01

The 90% confidence intervals for the geometric mean ratios of Cmax and AUC for both

quinapril and quinaprilat fall within the regulatory acceptance range of 80.00% to 125.00%,

demonstrating bioequivalence between the test and reference formulations.[2][3]

Visualizations
Quinapril's Mechanism of Action: Inhibition of the Renin-
Angiotensin System
Quinapril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a

key component of the renin-angiotensin-aldosterone system (RAAS).[7][8] This inhibition
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prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to

vasodilation and a reduction in blood pressure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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